molecular formula C17H16N4O3S2 B12138736 methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12138736
M. Wt: 388.5 g/mol
InChI Key: HWTPQNNFZHGJAR-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a thiophene ring, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-thiophene intermediate with a suitable thiol compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene and triazole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor with a thiophene moiety.

Uniqueness

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of a thiophene ring, a triazole ring, and a benzoate ester. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N4O3S2/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

HWTPQNNFZHGJAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3

Origin of Product

United States

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